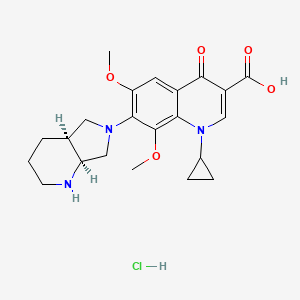

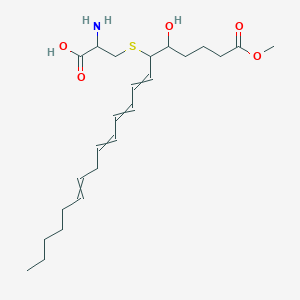

S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine

Vue d'ensemble

Description

Leukotriene E4 (LTE4) is produced by the action of a dipeptidase on LTD4 leaving only the cysteinyl group still attached to the fatty acid backbone. It is one of the constituents of slow-reacting substance of anaphylaxis (SRS-A). LTE4 is considerably less active (8 to 12-fold) than LTC4 in the biological activities characteristic of cysteinyl LTs. Unlike LTC4 and LTD4, LTE4 accumulates in both plasma and urine. Therefore, urinary excretion of LTE4 is most often used as an indicator of asthma. LTE4 methyl ester is a more lipid soluble form of LTE4. The biological activity of LTE4 methyl ester has not been reported.

Applications De Recherche Scientifique

Overview of Sulfur-Containing Amino Acids

Sulfur-containing amino acids like cysteine play crucial roles in protein structure and folding pathways. Cysteine, with its ability to form disulfide bonds, significantly contributes to protein structure. Methionine and cysteine, the primary sulfur-containing amino acids, are incorporated into proteins and exhibit distinctive properties due to sulfur's presence. These properties are essential in various biochemical processes, including methylation reactions and the synthesis of glutathione and taurine (Brosnan & Brosnan, 2006).

Chemoselective Methionine Bioconjugation

The development of oxaziridine reagents for chemoselective methionine bioconjugation, even in the presence of cysteine, highlights the potential of utilizing sulfur-containing amino acids in protein modifications. This approach enables specific modifications to methionine amino acid side chains, demonstrating the versatility and applicability of sulfur-containing amino acids in biochemical research and pharmaceutical development (Lin et al., 2017).

Metabolism and Biological Activity

S-alk(en)yl cysteine sulfoxides, metabolites of sulfur amino acids like cysteine, are found in Allium species (e.g., onions and garlic) and are key to understanding their role in human health. These compounds have shown potential in activating phase II detoxification enzymes, influencing cell cycle arrest and apoptosis in cancer cell models, and providing cardiovascular protection (Rose et al., 2005).

Applications in Analytical Chemistry

The use of aroylacrylic acids as fluorogenic labeling reagents for high-performance liquid chromatography (HPLC) of thiols, including cysteine, demonstrates the importance of these sulfur-containing compounds in analytical chemistry. This technique allows for the selective and rapid detection of thiols, highlighting the significance of cysteine in pharmaceutical and biochemical analysis (Gatti et al., 1990).

Cysteine's Role in Peptide Synthesis

Cysteine's utility in peptide synthesis is evident from its incorporation into various synthetic strategies. The development of novel S-Xanthenyl protecting groups for cysteine in peptide synthesis showcases the adaptability of cysteine in synthetic organic chemistry, further emphasizing its research applications in the field of peptide and protein engineering (Han & Bárány, 1997).

Propriétés

IUPAC Name |

2-amino-3-(5-hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)sulfanylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H39NO5S/c1-3-4-5-6-7-8-9-10-11-12-13-14-17-22(31-19-20(25)24(28)29)21(26)16-15-18-23(27)30-2/h7-8,10-14,17,20-22,26H,3-6,9,15-16,18-19,25H2,1-2H3,(H,28,29) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIXJQRIEAIDXEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CC=CC=CC(C(CCCC(=O)OC)O)SCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H39NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20694026 | |

| Record name | S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

453.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

89461-65-4 | |

| Record name | S-(5-Hydroxy-1-methoxy-1-oxoicosa-7,9,11,14-tetraen-6-yl)cysteine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20694026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.